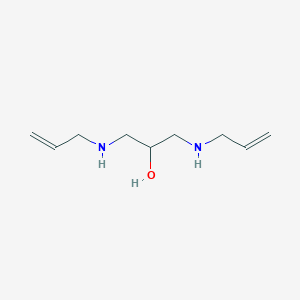

1,3-Bis(2-propen-1-ylamino)-2-propanol

Description

Contextualization within the Diamino Alcohol and Allylamine (B125299) Compound Class

1,3-Bis(2-propen-1-ylamino)-2-propanol is a member of two important classes of organic compounds: diamino alcohols and allylamines.

Diamino Alcohols: This class of compounds is characterized by the presence of two amino groups and at least one hydroxyl group. chemicalbook.com The combination of basic amino groups and a polar hydroxyl group often results in good water solubility and the ability to coordinate with metal ions. epo.orggoogle.com Diamino alcohols are versatile building blocks in organic synthesis and have been utilized in a variety of applications, including:

Pharmaceuticals: They serve as precursors for the synthesis of various active pharmaceutical ingredients. chemicalbook.com

Chelating Agents: The presence of multiple coordinating sites (nitrogen and oxygen atoms) makes them effective chelating agents for metal ions. epo.org

Polymer Chemistry: They can be used as monomers or crosslinking agents to produce polymers with specific properties. chemicalbook.com For instance, 1,3-Diamino-2-propanol (B154962) has been investigated as a monomer for fabricating high-performance reverse osmosis membranes. epo.org

Allylamine Compounds: Allylamines are characterized by the presence of an amine group attached to an allyl group (CH₂=CHCH₂-). The reactivity of the allyl group's double bond makes these compounds valuable intermediates in organic synthesis. researchgate.net They are used in the production of:

Polymers: Allylamines can be polymerized to form poly(allylamine), a water-soluble cationic polyelectrolyte with applications in areas such as water purification and drug delivery. mdpi.com

Pharmaceuticals: The allylamine scaffold is found in several antifungal drugs, such as naftifine. researchgate.net

Agrochemicals: Derivatives of allylamines are used in the synthesis of some pesticides and herbicides.

The compound this compound uniquely combines the structural features of both these classes, leading to its specialized applications.

Significance of Diallylamine (B93489) and Hydroxyl Functionalities in Chemical Scaffolds

The chemical behavior and utility of this compound are largely dictated by its diallylamine and hydroxyl functional groups.

Diallylamine Functionality: The presence of two allyl groups on each nitrogen atom (forming diallylamine moieties at positions 1 and 3 of the propanol (B110389) backbone) is crucial for its role as a crosslinking agent. The double bonds in the allyl groups are susceptible to polymerization, typically through a free-radical mechanism. This allows the molecule to connect different polymer chains, creating a stable, crosslinked network. This is exemplified in the synthesis of crosslinked poly(allylamine) polymers, where this compound serves to bridge the growing poly(allylamine) chains. epo.org

Hydroxyl Functionality: The central hydroxyl (-OH) group also plays a significant role in the compound's properties and reactivity. Its key contributions include:

Polarity and Solubility: The hydroxyl group is polar and capable of forming hydrogen bonds, which influences the solubility of the molecule in various solvents. researchgate.net

Reactive Site: The hydroxyl group can serve as a site for further chemical modifications, such as esterification or etherification, allowing for the synthesis of a wider range of derivatives with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,3-bis(prop-2-enylamino)propan-2-ol |

InChI |

InChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2 |

InChI Key |

NZLVWYSTFRNEGZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCC(CNCC=C)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways for 1,3-Bis(2-propen-1-ylamino)-2-propanol

The most direct and established route for the synthesis of this compound involves the N-alkylation of the parent diamine, 1,3-diamino-2-propanol (B154962). This method is analogous to synthetic procedures for other N-substituted diamino-2-propanol derivatives. google.com

The synthesis proceeds via the reaction of 1,3-diamino-2-propanol with at least two equivalents of an allyl halide, such as allyl bromide or allyl chloride, in the presence of a mild base. google.com The base, typically a tertiary amine like triethylamine, acts as a scavenger for the hydrohalic acid formed during the reaction. A polar aprotic solvent, such as dimethylformamide (DMF), is commonly used to facilitate the reaction. The mixture is typically heated to drive the reaction to completion. google.com

Reaction Scheme:

NH₂CH₂CH(OH)CH₂NH₂ + 2 CH₂=CHCH₂Br → (CH₂=CHCH₂NH)CH₂CH(OH)CH₂(NHCH₂CH=CH₂) + 2 HBr

Following the reaction, the crude product is typically purified using standard laboratory techniques, such as extraction to remove water-soluble byproducts and chromatography to isolate the pure compound. This pathway offers a straightforward method for obtaining the target compound from commercially available starting materials.

Synthesis of Related Diamino-2-propanol Analogs

The synthesis of analogs of this compound provides insight into the versatility of synthetic approaches for this class of compounds. Common starting materials include epichlorohydrin (B41342) and 1,3-dichloro-2-propanol (B29581), both derived from glycerol (B35011), which is a byproduct of biodiesel production. researchgate.netchemicalbook.com

One prevalent method involves the reaction of 1,3-dichloro-2-propanol with a primary or secondary amine. For instance, 1,3-bis(dimethylamino)-2-propanol (B1329417) is prepared by reacting 1,3-dichloro-2-propanol with dimethylamine (B145610). researchgate.net A historic method dating back to 1935 describes the reaction of 1,3-dichlor-2-propanol with ammonia (B1221849) in the presence of a fixed alkali to produce the parent compound, 1,3-diamino-2-propanol. google.com

Another important pathway starts from epichlorohydrin. chemicalbook.com A mild and eco-friendly method has been developed for a series of 1,3-diaminopropan-2-ol derivatives that involves the nucleophilic opening of the epoxide ring of epichlorohydrin by an amine, followed by further reactions. researchgate.net

A more complex, multi-step synthesis for preparing 1,3-diamino-3-substituted-2-propanol intermediates starts from nitromethyl amino acid compounds, which undergo successive reduction steps to form the final diamino-propanol structure. google.com

| Analog Type | Starting Material(s) | Key Reagents | General Description |

|---|---|---|---|

| N,N,N',N'-Tetra-alkyl-1,3-diamino-2-propanol | 1,3-Dichloro-2-propanol, Dialkylamine | Base | Nucleophilic substitution of chloride ions by the amine. researchgate.net |

| Unsubstituted 1,3-Diamino-2-propanol | 1,3-Dichloro-2-propanol | Ammonia, Fixed Alkali (e.g., NaOH) | Reaction with a large excess of ammonia. google.com |

| Substituted 1,3-Diamino-2-propanol | Epichlorohydrin, Amine | Base | Two-step process involving epoxide ring-opening. researchgate.net |

| 3-Substituted-1,3-diamino-2-propanol | Nitromethyl amino acid | Reducing agents | Two successive reduction steps. google.com |

Process Optimization and Yield Enhancement Strategies

Optimizing the synthesis of diamino-2-propanol derivatives is crucial for both laboratory-scale research and potential industrial applications. Key strategies focus on improving reaction yields, simplifying purification processes, and reducing reaction times.

In the synthesis of the parent 1,3-diamino-2-propanol from 1,3-dichloro-2-propanol and ammonia, using a large excess of ammonia (five to ten times the theoretical amount) in the presence of a fixed alkali is a key optimization parameter. google.com When starting from epichlorohydrin, a two-stage process has been shown to significantly improve yields. This involves an initial reaction with a 30-50 fold excess of ammonia at a low temperature (10 °C), followed by the addition of a molar equivalent of sodium hydroxide. This method can produce a crude yield of approximately 80%, which is refined to a 64% yield of pure product after vacuum distillation.

For the synthesis of the 1,3-bis(dimethylamino)-2-propanol analog, reaction conditions have been optimized to a 5:1 molar ratio of dimethylamine to 1,3-dichloro-2-propanol, with the reaction carried out at 80°C for 4 hours. These specific conditions resulted in a high yield of 80.6% with a purity of 99.6%. researchgate.net

| Compound | Strategy | Optimized Conditions | Resulting Yield |

|---|---|---|---|

| 1,3-Diamino-2-propanol | Two-stage process | 30-50x excess NH₃ at 10°C, then add NaOH | ~80% (crude), 64% (pure) |

| 1,3-Bis(dimethylamino)-2-propanol | Molar ratio and temperature control | 5:1 DMA:DCP molar ratio, 80°C, 4h | 80.6% |

Exploration of Green Chemistry Principles in Synthesis

Recent research has focused on developing more environmentally friendly synthetic routes for diamino-2-propanol derivatives, aligning with the principles of green chemistry. These methods aim to reduce the use of hazardous solvents, avoid harsh catalysts, and simplify work-up procedures.

An efficient and highly eco-friendly protocol has been developed for the preparation of N,N´-dibenzyl derivatives of 1,3-diamino-2-propanol. This method utilizes water as a solvent for the initial formation of a di-Schiff base, eliminating the need for catalysis or the azeotropic removal of water. The subsequent reduction of the di-Schiff base to the final diamine is achieved with sodium borohydride (B1222165) under catalyst- and solvent-free conditions. The primary benefits of this protocol are its mild conditions, high yields, and simple work-up procedure.

Another approach described as a "mild and eco-friendly method" for synthesizing 1,3-diaminopropan-2-ol derivatives also highlights the move towards greener synthetic strategies in this area. researchgate.net Furthermore, the use of glycerol, a renewable byproduct from the biodiesel industry, as a starting material for precursors like 1,3-dichloro-2-propanol, represents an important application of green chemistry principles by valorizing a waste stream. researchgate.net

Coordination Chemistry and Metal Complexation

Ligand Design Principles Based on the 1,3-Bis(2-propen-1-ylamino)-2-propanol Moiety

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. The this compound moiety offers a flexible and tunable platform for creating ligands with specific coordination preferences.

This compound possesses three potential donor atoms: two nitrogen atoms from the secondary amine groups and one oxygen atom from the central hydroxyl group. This arrangement allows for several coordination modes, making it a versatile ligand.

Bidentate Coordination: The ligand can coordinate to a metal center through its two nitrogen atoms, forming a six-membered chelate ring. This is a common coordination mode for 1,3-diaminopropane (B46017) derivatives.

Tridentate Coordination: In many instances, the central hydroxyl group can also participate in coordination, leading to a tridentate binding mode. This would involve the formation of two fused five-membered chelate rings, which is a highly stable arrangement.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the solvent used. Hard metal ions, according to the Hard and Soft Acids and Bases (HSAB) theory, are expected to show a higher affinity for the hard oxygen donor of the hydroxyl group, while softer metal ions may prefer coordination with the softer nitrogen donors.

In analogous systems where 1,3-diaminopropan-2-ol is used as a backbone for more complex ligands, the ligand has been observed to act in a tetradentate fashion, with the hydroxyl group remaining uncoordinated. researchgate.net This suggests that the coordination of the hydroxyl group is not always favored and can be influenced by the presence of other coordinating groups.

The two allyl groups attached to the nitrogen atoms play a crucial role in defining the steric and electronic landscape of the ligand, which in turn affects its coordination behavior.

Steric Effects: The allyl groups are bulkier than hydrogen atoms and can introduce steric hindrance around the nitrogen donors. This steric bulk can influence the coordination geometry of the resulting metal complex, potentially favoring more open or distorted geometries. The flexibility of the allyl groups allows them to orient themselves to minimize steric clashes, which can impact the conformation of the chelate rings. In some cases, bulky substituents on the nitrogen atoms of a ligand can shift the equilibrium away from certain isomers. researchgate.net

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure involves mixing stoichiometric amounts of the ligand and the metal salt, followed by heating or stirring at room temperature to facilitate the complexation reaction.

A general synthetic route can be described as follows: M(X)n + L → [M(L)m]Xn Where M is the metal ion, X is the counter-ion (e.g., Cl⁻, NO₃⁻, ClO₄⁻), L is the this compound ligand, and m and n are stoichiometric coefficients.

The choice of solvent is critical and can range from alcohols like methanol (B129727) or ethanol (B145695) to more polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The isolation of the resulting metal complex is typically achieved by precipitation, followed by filtration, washing with a suitable solvent to remove any unreacted starting materials, and drying under vacuum. In some cases, recrystallization from an appropriate solvent system may be necessary to obtain crystalline material suitable for single-crystal X-ray diffraction analysis.

For instance, in the synthesis of complexes with a related Schiff base ligand derived from 1,3-diaminopropan-2-ol, the metal salt and the ligand were mixed in a 1:1 molar ratio in methanol or ethanol. researchgate.net

Structural Elucidation of Coordination Complexes

The definitive determination of the structure of a coordination complex is most reliably achieved through single-crystal X-ray diffraction. This technique provides precise information about the coordination geometry, bond lengths, and bond angles within the complex.

Based on analogous structures with ligands derived from the 1,3-diaminopropan-2-ol backbone, several coordination geometries can be anticipated for complexes of this compound.

A copper(II) complex with a tetradentate Schiff base ligand incorporating the 1,3-diaminopropan-2-ol framework has been structurally characterized and found to possess a distorted square pyramidal geometry. researchgate.net In this complex, the copper(II) ion is coordinated to four nitrogen atoms from the ligand in the basal plane, with an oxygen atom from a nitrate (B79036) anion occupying the apical position. researchgate.net

Table 1: Selected Bond Lengths and Angles for a Representative Cu(II) Complex with a 1,3-diaminopropan-2-ol-derived Ligand researchgate.net

| Parameter | Value |

| Bond Lengths (Å) | |

| Cu–N1 | 2.015(3) |

| Cu–N2 | 2.021(3) |

| Cu–N3 | 1.954(3) |

| Cu–N4 | 1.962(3) |

| Cu–O1 (nitrate) | 2.315(3) |

| Bond Angles (°) | |

| N1–Cu–N2 | 87.5(1) |

| N3–Cu–N4 | 87.9(1) |

| N1–Cu–N3 | 175.4(1) |

| N2–Cu–N4 | 176.8(1) |

| O1–Cu–N1 | 92.3(1) |

| O1–Cu–N2 | 91.8(1) |

This table is based on data from a related complex and is intended to be illustrative of the types of parameters obtained from X-ray crystallography.

The bond lengths and angles in such complexes provide valuable insights into the nature of the metal-ligand interactions. For example, the Cu-N bond lengths are typical for copper(II) complexes with nitrogen donor ligands. The deviation of the bond angles from the ideal values for a square pyramidal geometry indicates the degree of distortion, which can be attributed to the steric constraints imposed by the ligand.

Chelate Ring Conformation: The six-membered chelate ring formed upon bidentate coordination through the two nitrogen atoms is expected to adopt a stable chair or boat conformation to minimize steric strain. The presence of the allyl groups on the nitrogen atoms will influence the preferred conformation. It is likely that the allyl groups will occupy pseudoequatorial positions to reduce steric interactions. researchgate.net If the hydroxyl group also coordinates, two fused five-membered chelate rings will be formed. The conformation of these rings will be influenced by the coordination geometry of the metal ion and the steric demands of the allyl groups.

Chelate Ring Stability: The stability of metal complexes is often enhanced by the chelate effect, which is the increased stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. The stability of complexes with 1,3-diaminopropane ligands is well-documented. researchgate.net The formation of five- and six-membered chelate rings is generally favored thermodynamically. The stability constants of palladium(II) complexes with 1,3-diaminopropane are significant, indicating a strong metal-ligand interaction. researchgate.net The stability of complexes with this compound is expected to be comparable, although the steric bulk of the allyl groups might slightly reduce the stability compared to the unsubstituted 1,3-diaminopropane.

Information regarding "this compound" Metal Complexes is Currently Unavailable in Scientific Literature

A thorough review of available scientific literature reveals a lack of published research on the coordination chemistry, electronic structures, and magnetic properties of metal-ligand adducts involving the specific compound This compound .

Searches of scholarly databases and chemical literature repositories did not yield any studies detailing the synthesis, characterization, or investigation of the electronic and magnetic behavior of metal complexes formed with this particular ligand. Consequently, data on experimental findings, such as those from electron paramagnetic resonance (EPR) spectroscopy, magnetic susceptibility measurements, or theoretical calculations of the electronic states of these potential complexes, are not available.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the electronic structures and magnetic properties of metal complexes of this compound as such information has not been reported in the peer-reviewed scientific domain.

Catalysis and Reaction Mechanisms

Homogeneous Catalysis Applications

In homogeneous catalysis, 1,3-Bis(2-propen-1-ylamino)-2-propanol is primarily utilized in polymerization processes, where it plays a crucial role as a crosslinking agent.

The presence of two reactive allyl groups allows this compound to participate in polymerization reactions, leading to the formation of crosslinked polymer networks with specific properties.

A significant application of this compound is in a one-step process for preparing crosslinked poly(allylamine) polymers. chemicalbook.compharmaffiliates.com In this process, it acts as a multiallylamine crosslinker. google.com The polymerization involves reacting allylamine (B125299), or its salt, with this compound dihydrochloride (B599025) in the presence of an azo-initiator like VA-044. epo.org This reaction can be carried out in various solvent systems, including water, a mixture of water and acetonitrile, or a cyclohexane/water inverse emulsion system. epo.org

The resulting crosslinked poly(allylamine) polymers are designed for pharmaceutical applications, such as binding phosphate (B84403). epo.org The degree of crosslinking, and thus the properties of the final polymer, can be controlled by the molar ratio of the allylamine monomer to the this compound crosslinker.

Table 1: Exemplary Reaction Conditions for Crosslinked Poly(allylamine) Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

| Monomer | Allylamine | Allylamine | Allylamine Hydrochloride |

| Crosslinker | 1,3-bis-allylamino-2-propanol dihydrochloride | 1,3-bis-allylamino-2-propanol dihydrochloride | 1,3-bis-allylamino-2-propanol dihydrochloride |

| Solvent System | Cyclohexane/Water (Inverse Emulsion) | Water | Water/Acetonitrile |

| Initiator | VA-044 and V-50 | VA-044 | VA-044 |

| Temperature | Not specified | 50 °C | 50 °C |

This table is based on data from a patent describing the synthesis of crosslinked poly(allylamine) polymers. epo.org

While the primary documented role is in poly(allylamine) synthesis, the fundamental chemistry of this compound allows for its potential use in the polymerization of other ethylenically unsaturated monomers. Its derivatives can be incorporated into various polymer backbones to introduce specific functionalities. For instance, derivatives where the amine groups are further substituted can act as catalysts in polyurethane foam production. whamine.com

While direct catalytic activity of this compound in transfer hydrogenation is not extensively documented, its structural motif is relevant to ligands used in such reactions. Transfer hydrogenation is a key process in organic synthesis, often employing 2-propanol as a hydrogen donor to reduce substrates like ketones and imines. organic-chemistry.org These reactions are typically catalyzed by transition metal complexes, such as those of ruthenium(II) and iridium(I), which feature nitrogen-containing ligands. udla.clmdpi.com The diamino-alcohol structure of this compound makes it a precursor for synthesizing more complex polydentate ligands that can coordinate with these metal centers and influence the efficiency and selectivity of the catalytic process.

Catalytic Role in Polymerization Processes

Heterogeneous Catalysis Investigations

There is limited specific information on the use of this compound in heterogeneous catalysis. In heterogeneous catalysis, a catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas phase reaction. researchgate.net Conceptually, this compound could be immobilized on a solid support, such as silica (B1680970) or alumina, to create a heterogeneous catalyst. The amine and hydroxyl functional groups provide anchor points for attachment to the support. Such an immobilized catalyst could then be used in continuous flow reactors, offering advantages in terms of catalyst separation and reuse. However, specific research detailing these applications is not prominent in the available literature.

Mechanistic Pathways of Catalytic Transformations

While direct mechanistic studies on this compound are not extensively documented, the catalytic pathways of structurally similar 1,3-diamine derivatives have been explored, particularly in asymmetric synthesis. These studies suggest that the two amine groups can act cooperatively to facilitate chemical transformations. For instance, in the asymmetric Mannich reaction, one amine group can form an enamine intermediate with a ketone, while the other amine group, often protonated, can activate the electrophile and control the stereochemistry of the reaction.

Identification of Key Intermediates

In reactions catalyzed by 1,3-diamine derivatives, the formation of an enamine intermediate is a critical step. This intermediate is generated through the reaction of a primary or secondary amine of the catalyst with a carbonyl compound. The enamine then acts as a nucleophile, attacking an electrophile. For catalysts possessing a second amine functionality, this group can be involved in activating the electrophile through hydrogen bonding or by acting as a Brønsted acid.

Another potential intermediate in catalytic cycles involving amine catalysts is a charged iminium ion , which can be formed during the reaction and plays a role in the stereochemical outcome. The specific intermediates for reactions catalyzed directly by this compound have not been experimentally isolated or characterized in the literature.

Kinetic Studies and Rate Determining Steps

Detailed kinetic data and the identification of the rate-determining step for reactions specifically catalyzed by this compound are not available in published research. Such studies would be essential to fully elucidate its catalytic mechanism and potential for practical applications.

Active Site Characterization and Turnover Frequencies

The active site of a catalyst derived from this compound would likely involve the cooperative action of the two amino groups and the hydroxyl group. The spatial arrangement of these functional groups is crucial for substrate binding and catalysis. The nitrogen atoms of the amine groups can act as both nucleophiles and bases, while the hydroxyl group can participate in hydrogen bonding to orient substrates and stabilize transition states.

Turnover frequency (TOF) , a measure of the efficiency of a catalyst, is defined as the number of moles of substrate converted per mole of catalyst per unit time. Without specific examples of catalytic reactions and their corresponding kinetic data for this compound, it is not possible to provide turnover frequencies. The determination of TOF would require experimental studies where the compound is used as a catalyst for a specific transformation under defined reaction conditions.

The following table summarizes hypothetical data for a related 1,3-diamine catalyzed reaction to illustrate the type of information that would be gathered from kinetic studies.

| Entry | Catalyst Loading (mol%) | Substrate Concentration (M) | Initial Rate (M/s) | Turnover Frequency (s⁻¹) |

| 1 | 5 | 0.1 | 1.2 x 10⁻⁵ | 0.024 |

| 2 | 10 | 0.1 | 2.5 x 10⁻⁵ | 0.025 |

| 3 | 5 | 0.2 | 2.3 x 10⁻⁵ | 0.023 |

This is a hypothetical data table for illustrative purposes only and does not represent actual experimental data for this compound.

Derivatization and Structure Reactivity Relationships

Synthesis of Structurally Modified Derivatives of 1,3-Bis(2-propen-1-ylamino)-2-propanol

The synthesis of derivatives from this compound can be systematically approached by targeting its key functional groups: the secondary amine nitrogens and the hydroxyl group on the propanol (B110389) backbone.

Functionalization at Amine Nitrogen Centers

The secondary amine groups are nucleophilic and readily undergo a variety of reactions to introduce new functionalities.

N-Alkylation: The introduction of additional alkyl groups on the nitrogen atoms can be achieved through reactions with alkyl halides. The reactivity of the alkyl halide (iodide > bromide > chloride) and the choice of base are critical for a successful transformation. Due to the potential for over-alkylation in primary amines, the secondary amine nature of this compound offers a degree of control, although the formation of quaternary ammonium (B1175870) salts is still a possibility under harsh conditions. A selective mono-N-alkylation of similar 3-amino alcohols has been achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for a more controlled reaction. organic-chemistry.org

N-Acylation: Amide derivatives can be synthesized by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. This reaction is typically high-yielding and provides a route to a wide range of N-acyl derivatives with varying electronic and steric properties.

N-Sulfonylation: The synthesis of sulfonamides can be accomplished by reacting the diamine with sulfonyl chlorides. These derivatives are often more stable and can influence the chemical and physical properties of the parent molecule significantly.

| Functionalization Reaction | Reagents | Expected Product Type | Potential Reaction Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, Et₃N) | N,N'-Dialkyl-1,3-bis(allylamino)-2-propanol | Inert solvent (e.g., ACN, DMF), Room temperature to moderate heating |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Acid anhydride, Base | N,N'-Diacyl-1,3-bis(allylamino)-2-propanol | Aprotic solvent (e.g., DCM, THF), 0 °C to room temperature |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base | N,N'-Disulfonyl-1,3-bis(allylamino)-2-propanol | Pyridine or other non-nucleophilic base, 0 °C to room temperature |

Modifications at the Propanol Backbone

The central propanol backbone offers further opportunities for derivatization, primarily at the hydroxyl group and the carbon skeleton itself.

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether functionality through Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide. This modification can significantly alter the polarity and solubility of the molecule.

O-Acylation (Esterification): Ester derivatives are readily prepared by reacting the alcohol with acyl chlorides or acid anhydrides, often in the presence of a catalyst such as a tertiary amine or pyridine. This introduces an ester linkage that can be susceptible to hydrolysis.

Backbone Substitution: While more synthetically challenging, modifications to the carbon backbone itself can be envisioned. For instance, starting from substituted epichlorohydrin (B41342) or glycerol (B35011) derivatives would allow for the introduction of various groups at the C1, C2, or C3 positions of the propanol unit. A mild and eco-friendly method for the synthesis of a series of 1,3-diaminopropan-2-ols involves the ring-opening of epichlorohydrin with amines. researchgate.net

| Modification Type | Reagents | Expected Product Type | General Reaction Approach |

| O-Alkylation | Strong base (e.g., NaH), Alkyl halide | 1,3-Bis(allylamino)-2-(alkoxy)propane | Deprotonation followed by nucleophilic substitution |

| O-Acylation | Acyl chloride or Acid anhydride, Base/Catalyst | 1,3-Bis(allylamino)-2-propyl acetate (B1210297) derivative | Acylation of the secondary alcohol |

| Backbone Substitution | Substituted glycerol or epichlorohydrin derivatives, Allylamine (B125299) | Substituted 1,3-Bis(allylamino)-2-propanol | Nucleophilic substitution on a modified starting material |

Exploration of Chiral Derivatives

The central carbon atom (C2) of the propanol backbone is a stereocenter. The synthesis of enantiomerically pure or enriched derivatives is of significant interest for various applications.

Asymmetric Synthesis: Chiral derivatives can be prepared starting from enantiomerically pure precursors such as (R)- or (S)-epichlorohydrin or solketal. The reaction of these chiral building blocks with allylamine would lead to the corresponding chiral this compound derivatives. The synthesis of chiral 1,3-diaminopropanols has been achieved through methods like bisoxazolidine-catalyzed C-C bond formation with α-keto amides. nih.gov

Chiral Resolution: Racemic this compound can potentially be resolved into its constituent enantiomers through classical methods involving the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent liberation of the enantiomerically pure amine.

Impact of Structural Modifications on Chemical Reactivity

The structural modifications detailed above are expected to have a profound impact on the chemical reactivity of the parent molecule.

Reactivity of Amine Centers:

N-Alkylation: The introduction of electron-donating alkyl groups will increase the nucleophilicity of the nitrogen atoms, potentially making them more reactive towards electrophiles. However, increased steric hindrance around the nitrogen may counteract this effect.

N-Acylation and N-Sulfonylation: The introduction of electron-withdrawing acyl or sulfonyl groups will significantly decrease the nucleophilicity and basicity of the nitrogen atoms. The lone pair of electrons on the nitrogen will be delocalized into the adjacent carbonyl or sulfonyl group, rendering the amine less reactive.

Reactivity of the Propanol Backbone:

O-Alkylation and O-Acylation: Protection of the hydroxyl group as an ether or ester will prevent it from participating in reactions such as hydrogen bonding or acting as a nucleophile. This can be a crucial step in directing the reactivity towards other parts of the molecule.

Backbone Substitution: The introduction of substituents on the propanol backbone can influence the reactivity of the neighboring amine and hydroxyl groups through steric and electronic effects. For example, an electron-withdrawing group on the backbone could decrease the nucleophilicity of the amines.

Reactivity of Allyl Groups: The allyl groups are susceptible to a variety of reactions, including addition reactions across the double bond and transition metal-catalyzed cross-coupling reactions. The electronic environment of the nitrogen atom, as modified by N-substituents, can influence the reactivity of the allyl double bonds.

Stereochemical Control in Derivatization Reactions

When working with chiral derivatives of this compound, controlling the stereochemical outcome of subsequent reactions is of paramount importance.

Substrate-Controlled Diastereoselectivity: The existing stereocenter at C2 can direct the stereochemical course of reactions at other positions in the molecule. For example, the reaction of a chiral derivative with an electrophile at one of the amine centers could proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other. This is often due to steric hindrance from the chiral backbone, which favors attack from the less hindered face.

Reagent-Controlled Stereoselectivity: In cases where the substrate's inherent stereochemical bias is low, the use of chiral reagents or catalysts can be employed to achieve high levels of stereoselectivity. For instance, the asymmetric reduction of a ketone derivative of the propanol backbone using a chiral reducing agent could lead to the formation of a specific diastereomer of the corresponding alcohol. The modular synthesis of bis-α-chiral amines has been demonstrated using Ellman sulfinamide as a chiral source for stereoselective imine functionalization. nih.gov

The stereochemical outcome of derivatization reactions is a complex interplay of steric and electronic factors of both the substrate and the reagents. Careful selection of reaction conditions and reagents is crucial for achieving the desired stereoisomer.

Advanced Spectroscopic and Diffraction Characterization

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Theoretical Analysis: For 1,3-Bis(2-propen-1-ylamino)-2-propanol, obtaining a suitable single crystal would be the first critical step, likely through slow evaporation of a solvent. Once a crystal is analyzed, the diffraction data would reveal the molecule's conformation in the solid state. Key structural features to be determined would include:

The Propanol (B110389) Backbone: The conformation of the C1-C2-C3 chain and the orientation of the hydroxyl group on C2.

Allylamine (B125299) Substituents: The geometry of the allyl groups (CH₂-CH=CH₂) and their orientation relative to the propanol backbone.

Hydrogen Bonding: The hydroxyl group (-OH) and the secondary amine (-NH-) groups are capable of acting as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. X-ray diffraction would elucidate the network of intermolecular hydrogen bonds, which dictates the crystal packing. These interactions are crucial for the stability of the crystal lattice.

While experimental data for the title compound is not available, studies on related structures, such as 1,3-bis[(E)-benzylideneamino]propan-2-ol, confirm the importance of O-H···N hydrogen bonds in forming chain-like structures in the crystal lattice.

Predicted Crystallographic Data Table: This table presents hypothetical, yet plausible, crystallographic parameters for this compound, based on common organic compounds.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 95-105 |

| Volume (ų) | 1500-2000 |

| Z (molecules per cell) | 4 |

| Key Intermolecular Forces | O-H···N and N-H···O Hydrogen Bonds |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information about chemical bonding.

Theoretical Analysis (FT-IR): The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretching vibration is expected, potentially overlapping with the O-H band.

C-H Stretches: Multiple peaks are expected between 2850 and 3100 cm⁻¹. The sp³ C-H stretching from the propanol and saturated part of the allyl group will appear around 2850-3000 cm⁻¹. The sp² C-H stretching of the vinyl (=CH₂) group will appear at a higher frequency, typically 3010-3100 cm⁻¹.

C=C Stretch: A key vibration for the allyl group, this will produce a peak of variable intensity in the 1640-1680 cm⁻¹ region.

N-H Bend: A peak in the 1550-1650 cm⁻¹ range is expected for the N-H bending vibration.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is predicted to be in the 1100-1150 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for the secondary amine should appear in the 1020-1250 cm⁻¹ range.

Theoretical Analysis (Raman): Raman spectroscopy provides complementary information. The C=C double bond stretch, which can sometimes be weak in the IR spectrum, is typically a strong and sharp band in the Raman spectrum around 1640-1680 cm⁻¹. The symmetric C-H stretching vibrations of the alkyl and vinyl groups would also be prominent.

Predicted Vibrational Data Table:

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity (FT-IR / Raman) |

| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad / Weak |

| N-H Stretch | 3300-3500 | 3300-3500 | Moderate / Moderate |

| =C-H Stretch (sp²) | 3010-3100 | 3010-3100 | Moderate / Strong |

| -C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong / Strong |

| C=C Stretch (allyl) | 1640-1680 | 1640-1680 | Moderate / Strong |

| N-H Bend | 1550-1650 | 1550-1650 | Moderate / Weak |

| C-O Stretch | 1100-1150 | 1100-1150 | Strong / Weak |

| C-N Stretch | 1020-1250 | 1020-1250 | Moderate / Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of compounds in solution. Both ¹H and ¹³C NMR would provide essential data for confirming the connectivity of this compound.

Theoretical Analysis (¹H NMR): The ¹H NMR spectrum will show distinct signals for each unique proton environment. Due to the molecule's symmetry, a simplified spectrum is expected.

Vinyl Protons (=CH- and =CH₂): These protons will resonate in the downfield region, typically between 5.0 and 6.0 ppm. The internal methine proton (-CH=) will appear as a multiplet due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons. The two terminal vinyl protons (=CH₂) will be diastereotopic and show complex splitting patterns (e.g., doublet of doublets).

Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet around 3.8-4.2 ppm.

Methylene Protons (-N-CH₂-CH=): The two methylene groups attached to the nitrogen atoms will be chemically equivalent. These protons, adjacent to both a nitrogen and a vinyl group, would likely resonate around 3.2-3.6 ppm as a doublet.

Methylene Protons (-CH₂-N-): The two methylene groups of the propanol backbone (C1 and C3) are also equivalent. They would appear as a doublet of doublets around 2.6-3.0 ppm, coupled to the methine proton on C2 and the N-H proton.

-OH and -NH Protons: The chemical shifts of these protons are variable and depend on solvent, concentration, and temperature. They may appear as broad singlets.

Theoretical Analysis (¹³C NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom. Due to symmetry, 5 distinct signals are predicted.

Vinyl Carbons (=CH₂ and -CH=): The terminal =CH₂ carbons are expected around 115-120 ppm, while the internal -CH= carbon would be further downfield, around 130-135 ppm.

Methine Carbon (-CH(OH)-): The carbon atom bearing the hydroxyl group (C2) is expected to resonate around 65-70 ppm.

Methylene Carbons (-N-CH₂-): The carbons of the allyl groups attached to the nitrogen are predicted to be in the 50-55 ppm range.

Methylene Carbons (-CH₂-N-): The C1 and C3 carbons of the propanol backbone are expected to appear around 55-60 ppm.

Predicted ¹³C NMR Data Table:

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |

| C=C H₂ | 115-120 |

| C H=CH₂ | 130-135 |

| C H(OH) | 65-70 |

| -N-C H₂-CH=CH₂ | 50-55 |

| -C H₂-N- | 55-60 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Theoretical Analysis: The nominal molecular weight of this compound (C₉H₁₈N₂O) is 170.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 170. The fragmentation of the molecule would likely proceed through several key pathways characteristic of amines and alcohols. libretexts.orgmiamioh.edu

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen or oxygen heteroatoms is common.

Loss of an allyl radical (•CH₂CH=CH₂, 41 u) from one of the amino groups would lead to a fragment at m/z 129.

Cleavage between C1-C2 or C2-C3 of the propanol backbone would be a major pathway. For instance, cleavage between C1 and C2 would result in the formation of a stable [CH₂(NH)CH₂CH=CH₂]⁺ ion at m/z 70.

Loss of Water: Alcohols frequently undergo dehydration. A peak corresponding to [M - H₂O]⁺˙ at m/z 152 would be expected. libretexts.org

Predicted Major Fragments in Mass Spectrometry Table:

| m/z Value | Predicted Identity of Fragment | Fragmentation Pathway |

| 170 | [C₉H₁₈N₂O]⁺˙ (Molecular Ion) | Ionization |

| 152 | [C₉H₁₆N₂]⁺˙ | Loss of H₂O |

| 129 | [C₆H₁₃N₂O]⁺ | Loss of •C₃H₅ (allyl radical) |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage at C1-C2 |

| 57 | [C₃H₇N]⁺ or [C₄H₉]⁺ | Various cleavages/rearrangements |

| 41 | [C₃H₅]⁺ (Allyl cation) | Cleavage of N-C bond |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For derivatives of 1,3-diaminopropane (B46017), DFT calculations have been used to determine key quantum chemical parameters that govern their reactivity.

Analysis of related Schiff base derivatives of 1,3-diaminopropan-2-ol using the B3LYP/6-311++G(d) level of theory has provided insights into bond lengths, bond angles, and electronic properties. For instance, in a related structure, the C=N imine bond lengths were found to be approximately 1.27 Å, consistent with a double bond, and the C–N=C bond angles were around 118°, indicating sp² hybridization at the nitrogen atom. These calculations help in understanding the geometry and electronic distribution within the molecule.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. For various 1,3-diamino-propylene derivatives, these parameters have been calculated to assess their potential as, for example, corrosion inhibitors. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. In many amino-alcohol ligands, the HOMO is often localized on the nitrogen and oxygen atoms, highlighting their role as primary electron-donating centers in coordination with metal ions.

Below is a representative table of calculated quantum chemical parameters for a generic 1,3-diaminopropane derivative, illustrating the type of data obtained from such studies.

| Parameter | Representative Value | Significance |

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |

| ELUMO (eV) | -0.8 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 5.7 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.5 | Measure of the overall polarity of the molecule. |

| Hardness (η) | 2.85 | Resistance to change in electron distribution. |

| Softness (S) | 0.35 | Reciprocal of hardness; indicates the ease of electron transfer. |

Note: These values are illustrative and based on calculations for similar diamine structures.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the propane (B168953) backbone and the rotatable bonds associated with the allyl and amino groups in "1,3-Bis(2-propen-1-ylamino)-2-propanol" give rise to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Studies on the parent molecule, 1,3-diaminopropane, using DFT have revealed the existence of multiple stable conformers in the gas phase, with the relative populations being influenced by intramolecular hydrogen bonding and steric effects. For 1,3-diaminopropane, geometries such as TTTT (trans along the C-N, C-C, and C-C bonds) and various gauche arrangements have been identified as energy minima on the potential energy surface. The presence of the bulkier 2-propen-1-yl groups and the central hydroxyl group in "this compound" would significantly alter this landscape, likely favoring conformations that minimize steric hindrance while allowing for potential intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen atoms.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of such molecules in different environments, such as in solution. MD simulations of similar small flexible molecules, like 1,3-propanediol (B51772) in an aqueous environment, have been used to determine the ratios of various conformations and their lifetimes. Such studies reveal that intermolecular interactions with solvent molecules can significantly influence the preferred conformations, often favoring more extended forms over those with intramolecular hydrogen bonds. For "this compound," MD simulations would be invaluable in understanding its behavior in solution, which is critical for its application as a ligand in homogeneous catalysis. These simulations can track the time evolution of dihedral angles and intermolecular interactions, providing a detailed understanding of the molecule's flexibility and solvation.

| Conformational Feature | Description | Expected Influence on "this compound" |

| C-C Backbone Torsion | Rotation around the C1-C2 and C2-C3 bonds of the propanol (B110389) backbone. | Determines the relative orientation of the two amino groups. |

| C-N Bond Torsion | Rotation around the C-N bonds. | Influences the spatial arrangement of the allyl groups. |

| Intramolecular H-Bonding | Potential hydrogen bond between the -OH group and a nitrogen atom. | Can stabilize certain folded conformations. |

| Steric Hindrance | Repulsive interactions between the bulky allyl groups. | Disfavors sterically crowded conformations. |

Computational Modeling of Reaction Pathways and Energetics in Catalysis

"this compound" can act as a tetradentate ligand, coordinating to a metal center through its two nitrogen atoms, the hydroxyl oxygen, and potentially one of the allyl double bonds. This makes its metal complexes interesting candidates for catalysis. Computational modeling, particularly DFT, is a key tool for investigating the mechanisms of catalytic reactions.

By modeling the reaction pathways, researchers can identify transition states and intermediates, and calculate the associated activation energies. This information is crucial for understanding the catalytic cycle, predicting reaction rates, and designing more efficient catalysts. For instance, in reactions such as C-H functionalization or polymerization catalyzed by transition metal complexes, DFT calculations can elucidate the energetics of key steps like oxidative addition, migratory insertion, and reductive elimination.

While specific studies on catalysts derived from "this compound" are not prominent, research on similar bis(imino)pyridyl iron and cobalt catalysts for ethylene (B1197577) polymerization provides a framework for how such investigations would be conducted. These studies use DFT to compare the energetics of different reaction pathways, such as chain growth versus chain termination, and to understand the influence of the ligand's electronic and steric properties on the catalytic activity. For a complex of "this compound," computational modeling could explore how the ligand's flexibility and the coordination of the allyl groups influence the stability of intermediates and the barriers for key reaction steps.

Ligand Field Theory and Spectroscopic Property Predictions for Metal Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org This interaction leads to a splitting of the d-orbitals into different energy levels, the pattern and magnitude of which depend on the geometry of the complex and the nature of the ligands. libretexts.org "this compound" is expected to act as a strong-field N,N,O-donor ligand, leading to a significant d-orbital splitting in its metal complexes.

Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra of these complexes. These calculations can help assign the observed spectral bands to specific electronic transitions, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands. For example, in a hypothetical octahedral complex, the energy of the lowest spin-allowed d-d transition would correspond to the ligand field splitting parameter, Δo.

The predicted spectroscopic properties can be correlated with the geometric and electronic structure of the complex. For instance, changes in the coordination geometry or the protonation state of the ligand would be reflected in the calculated absorption spectrum. While specific predictions for complexes of "this compound" are not available, studies on other transition metal complexes with N-donor ligands have successfully used DFT and TD-DFT to interpret their spectroscopic and magnetic properties. These computational approaches provide a powerful complement to experimental studies, aiding in the characterization and understanding of new coordination compounds.

| Property | Theoretical Approach | Information Gained |

| d-orbital splitting | Ligand Field Theory (LFT) | Understanding of the electronic structure and magnetic properties of the metal complex. |

| Electronic transitions | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of UV-Vis absorption spectra. |

| Vibrational frequencies | DFT | Prediction and assignment of IR and Raman spectra. |

| NMR chemical shifts | DFT (with GIAO method) | Prediction and interpretation of NMR spectra, aiding in structural elucidation. |

Future Research Trajectories and Emerging Applications in Chemical Science

Innovation in Green Synthetic Methodologies

The synthesis of 1,3-Bis(2-propen-1-ylamino)-2-propanol and its derivatives is an area ripe for the application of green chemistry principles to enhance sustainability and reduce environmental impact. Traditional synthetic routes for similar amino alcohols often involve multi-step processes that may utilize hazardous solvents and reagents. Future research is anticipated to focus on developing more eco-friendly and efficient synthetic protocols.

One promising avenue is the adoption of aqueous-based synthesis. Research on related N,N'-dibenzyl diamines has demonstrated the feasibility of using water as a solvent, which circumvents the need for volatile organic compounds (VOCs). researchgate.net Such a strategy for this compound could involve the reaction of a suitable precursor like 1,3-dichloro-2-propanol (B29581) with allylamine (B125299) in an aqueous medium. Furthermore, catalyst-free methodologies, such as the reduction of di-Schiff bases with sodium borohydride (B1222165) in the absence of a catalyst, have been shown to be effective for similar structures, offering high yields and simplified work-up procedures. researchgate.net

Another area of innovation lies in the use of environmentally benign materials in processes where this compound is utilized. For instance, in its application for producing cross-linked polyallylamine hydrochlorides, there is a recognized need to replace hazardous aliphatic or aromatic hydrocarbon solvents with more environmentally preferable alternatives. google.comepo.org This shift not only improves the safety profile of the manufacturing process but also reduces the costs and environmental burden associated with waste disposal. google.com

| Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Amino Alcohols | ||

|---|---|---|

| Parameter | Conventional Methods | Emerging Green Methodologies |

| Solvent | Halogenated or aromatic hydrocarbons (e.g., toluene, xylene) epo.org | Water, or solvent-free conditions researchgate.net |

| Catalyst | Often requires metal-based or harsh acid/base catalysts | Catalyst-free or use of biocatalysts researchgate.net |

| Reaction Conditions | High temperatures and pressures may be required | Milder conditions, ambient temperature and pressure researchgate.net |

| Byproducts | Potentially hazardous waste streams | Benign byproducts (e.g., water) and simpler purification |

Development of Novel Catalytic Systems

The molecular architecture of this compound, with its two nitrogen donor atoms from the amino groups and one oxygen donor from the hydroxyl group, makes it an intriguing candidate for the development of novel catalytic systems. This trifunctional nature allows it to act as a versatile ligand, capable of coordinating with metal ions in various modes to form stable complexes.

A related compound, 1,3-Bis(dimethylamino)-2-propanol (B1329417), demonstrates the ability to form polynuclear complexes with metal centers upon deprotonation of its hydroxyl group, which enhances the donor capacity of the oxygen atom. It is conceivable that this compound could similarly be employed to create bespoke metal complexes with tailored catalytic activities. These complexes could find applications in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Furthermore, the presence of the allyl groups opens up the possibility of immobilizing these catalytic complexes onto solid supports. By polymerizing the allyl moieties, the catalytic system can be heterogenized, which facilitates catalyst recovery and reuse—a key principle of green chemistry. Future research could explore the synthesis of such supported catalysts and evaluate their performance in terms of activity, selectivity, and stability.

Design of Advanced Functional Materials Based on the Compound

One of the most direct and explored applications of this compound is in the synthesis of advanced functional materials, particularly cross-linked polymers. It has been specifically identified as a key component in a one-step process for preparing cross-linked poly(allylamine) polymers. chemicalbook.compharmaffiliates.com Poly(allylamine) and its derivatives are known for their wide range of applications in biotechnology and biomedicine, though their use can be limited by cytotoxicity. nih.gov

The role of this compound in this context is likely as a cross-linking agent. The two allyl groups can participate in polymerization reactions, while the diamino-alcohol backbone provides specific functionality and spacing within the polymer network. This approach can be used to create hydrogels with controlled swelling properties and mechanical robustness. researchgate.net For instance, Sevelamer, a poly(allylamine) cross-linked with epichlorohydrin (B41342), is a well-known phosphate (B84403) binder. google.com The use of functional cross-linkers like this compound could lead to the development of new materials with enhanced or novel therapeutic properties.

Future research in this area could focus on:

Tailoring Polymer Properties: Investigating how the concentration of this compound affects the cross-linking density, swelling behavior, and mechanical strength of the resulting polymers.

Developing Novel Hydrogels: Exploring the use of these cross-linked polymers in drug delivery systems, tissue engineering scaffolds, and as absorbents for environmental remediation.

Creating Composite Materials: Incorporating nanoparticles or other functional moieties into the polymer matrix during the cross-linking process to create advanced composite materials with synergistic properties.

| Table 2: Potential Functional Materials Derived from this compound | ||

|---|---|---|

| Material Type | Key Feature | Potential Application |

| Cross-linked Poly(allylamine) Hydrogels | Controlled swelling and mechanical properties researchgate.net | Drug delivery, phosphate binders, tissue engineering nih.govgoogle.com |

| Functionalized Resins | Polycationic nature | Water treatment, flocculants, ion-exchange |

| Polymer-supported Catalysts | Immobilization of metal complexes | Heterogeneous catalysis with easy recovery |

Exploration of Bio-inspired Chemical Systems and Molecular Recognition Principles

The principles of molecular recognition are fundamental to the development of highly selective sensors, separation technologies, and artificial receptors. The structure of this compound offers several features that could be exploited in the design of such systems.

A derivative of the core 1,3-diamino-2-propanol (B154962) structure has been successfully used to create a chemosensor for the detection of metal ions. mdpi.com By reacting the amino groups with a suitable signaling molecule (a chromophore or fluorophore), a system can be designed where the binding of a target analyte to the diamino-alcohol backbone induces a measurable change in the optical properties. The hydroxyl group and the two amino groups can act as a binding pocket, providing specific hydrogen bonding and coordination sites for the target molecule.

Another exciting future direction is the use of this compound as a functional monomer in the creation of Molecularly Imprinted Polymers (MIPs). nih.govmdpi.com MIPs are synthetic receptors created by polymerizing functional monomers around a template molecule. researchgate.net The subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality. The polymerizable allyl groups of this compound make it an excellent candidate for incorporation into the polymer matrix of an MIP, where its amino and hydroxyl groups can form specific interactions with the template molecule, leading to highly selective recognition sites. nih.gov

Future research in this domain could explore:

Development of Chemosensors: Synthesizing new derivatives of this compound functionalized with various chromophores and fluorophores to create selective sensors for a range of analytes, including metal ions, anions, and small organic molecules.

Fabrication of MIPs: Utilizing this compound as a functional monomer to create MIPs for the selective extraction and analysis of pharmaceutical compounds, environmental pollutants, or biological molecules.

Supramolecular Assemblies: Investigating the self-assembly properties of the compound and its derivatives to form ordered supramolecular structures with potential applications in materials science and nanotechnology.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,3-Bis(2-propen-1-ylamino)-2-propanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1,3-diamino-2-propanol with 2-propenyl halides under basic conditions. A similar approach was used for synthesizing 1,3-bis(bispicolylamino)-2-propanol, where 1,3-diamino-2-hydroxypropane reacted with 2-picolyl chloride in the presence of NaOH . Characterization involves ¹H/¹³C NMR for substitution pattern confirmation, IR spectroscopy for amine group verification, and mass spectrometry for molecular weight validation.

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves proton environments and carbon frameworks, critical for confirming the bis(allylamino) substitution pattern.

- IR Spectroscopy : Detects N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹).

- UV-Vis : Useful for studying electronic transitions in metal complexes derived from the ligand.

These methods align with protocols for analogous amino-propanol derivatives .

Q. What chromatographic methods assess purity and stereochemical integrity?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using polar mobile phases (e.g., n-hexane/2-propanol 85:15) effectively separates impurities. Chiral HPLC (e.g., Kromasil 3-AmyCoat column) resolves enantiomers, as demonstrated in palladium-catalyzed allylation studies with related ligands .

Advanced Research Questions

Q. How can contradictory catalytic activity data be resolved when using this compound in transition metal complexes?

- Methodological Answer : Systematically vary reaction parameters (solvent, temperature, metal/ligand ratio) and employ advanced characterization:

- X-ray crystallography : Determines ligand coordination geometry.

- EXAFS : Probes local metal-ligand bonding environments.

Comparative studies using standardized substrates (e.g., allylic acetates) clarify structure-activity relationships, as shown in Pd-catalyzed allylic alkylation .

Q. What analytical approaches detect dimethylamino-containing impurities in synthesized batches?

- Methodological Answer : Use mass spectrometry (MS) in selected ion monitoring (SIM) mode to target derivatized impurities (e.g., N,N-dimethyl-2,2,2-trichloroethylcarbamate). Quantitation requires internal standards (e.g., deuterated analogs) and calibration curves validated via spiked recovery experiments, as applied in polymer coagulant analysis .

Q. How does solvent choice influence metal-ligand complex stability?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates via solvation, while ethers (THF, diethyl ether) enhance ligand exchange kinetics. Solvent effects on Pd complex formation have been studied using UV-Vis spectroscopy to monitor coordination equilibria .

Q. What techniques determine thermodynamic stability of metal complexes involving this ligand?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measures binding constants (Kd) and enthalpy changes.

- Variable-Temperature NMR : Assesses conformational stability under thermal stress.

These methods are validated in studies of structurally analogous P,N-ligands .

Key Research Considerations

- Stereochemical Control : The propenylamino groups introduce conformational flexibility, requiring chiral resolution techniques for asymmetric catalysis applications.

- Ligand Design : Structural analogs (e.g., 1,3-bis(bispicolylamino)-2-propanol) highlight the impact of substituent bulkiness on catalytic activity .

- Impurity Management : Trace amines (e.g., dimethylamino derivatives) must be rigorously quantified to avoid confounding catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.